ON 146040

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Biochemical Profile of ON 146040

The following table summarizes the known inhibitory activity (IC50 values) and basic properties of ON 146040, as reported in the supplier catalogs [1] [2].

| Property | Description |

|---|---|

| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [2] |

| Molecular Weight | 489.55 g/mol [1] [2] |

| CAS Number | 1404231-34-0 [1] [2] |

| Targets & IC50 | • PI3Kα: 14 nM [1] [2] • PI3Kδ: 20 nM [1] [2] • Abl-1: 150 nM [1] [2] • PI3Kβ: 3 µM [1] [2] • PI3Kγ: 1 µM [1] [2] | | In Vitro Activity | Potent in killing hematologic tumor cells, with IC50 values in the 150 to 1000 nM range. Downregulates phosphorylation of STAT3 and STAT5 in leukemia and myeloma cells [1] [2]. | | Description | Characterized as a dual inhibitor of PI3K and BCR-ABL, targeting both the STAT3 and STAT5 pathways [2]. |

Mechanism of Action and Signaling Pathway

The available data suggests this compound is a multi-targeted agent. The diagram below illustrates its reported mechanism of action, simultaneously inhibiting key nodes in oncogenic signaling pathways [1] [2].

This compound is a dual inhibitor of PI3Kα/δ and BCR-ABL, downregulating downstream STAT3/STAT5 and AKT signaling to suppress tumor cell survival and proliferation [1] [2].

Research Context and Protocol Notes

While detailed protocols for this compound are not available in the search results, the information does place it in a broader research context and suggests potential experimental approaches.

- Broader Field Developments: Current research in PI3Kα inhibition is focused on overcoming the limitations of early-generation drugs. Key strategies include developing mutant-selective allosteric inhibitors (like RLY-2608 and STX-478) to reduce on-target toxicities, and exploring covalent inhibitors and degraders (like inavolisib) to enhance specificity and overcome resistance [3] [4].

- Inferred Protocol Guidance: The in vitro findings for this compound were based on its effects in killing hematologic tumor cells and downregulating phospho-STAT3/STAT5 [1] [2]. A standard cellular assay to validate its activity would involve:

- Cell Viability Assay: Treating relevant cancer cell lines (e.g., leukemia, myeloma) with a dose range of this compound and measuring cell viability (e.g., with MTT or CellTiter-Glo assays) to determine IC50 values.

- Western Blot Analysis: Confirming target engagement and mechanism of action by analyzing lysates from treated cells for levels of phosphorylated and total STAT3, STAT5, and AKT.

References

- 1. This compound | Bcr-Abl | PI K | TargetMol 3 [targetmol.com]

- 2. This compound | PI and 3 Kδ Kα | InvivoChem PI 3 inhibitor [invivochem.com]

- 3. Structural Insights into the Development of Inhibitors ... [pubmed.ncbi.nlm.nih.gov]

- 4. A mutant-selective PI3Kα inhibitor finally comes - The Innovation [the-innovation.org]

Biochemical and Cellular Activity Profile

The core activity data for ON 146040, summarizing its inhibitory concentration (IC50) across key targets, is detailed in the table below.

Table 1: Inhibitory Profile of this compound

| Target / Assay | IC50 Value | Notes / Context |

|---|---|---|

| PI3Kα (biochemical) | 14 nM [1] [2] [3] | Primary target; highly potent. |

| PI3Kδ (biochemical) | 20 nM [1] [2] [3] | Primary target; highly potent. |

| PI3Kβ (biochemical) | 3 μM [2] [3] | ~200-fold selective over PI3Kα/δ. |

| PI3Kγ (biochemical) | 1 μM [2] [3] | ~70-fold selective over PI3Kα/δ. |

| Abl1 & mutants (biochemical) | < 150 nM [2] [3] | Active against mutants (except T315I). |

| Anti-proliferation (cellular) | 150 - 1000 nM [1] [2] [3] | IC50 range in hematologic tumor cell lines. |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effect through a multi-target mechanism. By inhibiting PI3Kα/δ and BCR-ABL, it blocks upstream activation signals, leading to the downregulation of phosphorylation and oncogenic activity of the key transcription factors STAT3 and STAT5 [1] [2] [3]. This dual inhibition is significant as both pathways are crucial for cell survival and proliferation in certain cancers.

The following diagram illustrates how this compound targets these upstream activators to disrupt downstream oncogenic signaling.

Dual inhibition of PI3Kα/δ and BCR-ABL by this compound leads to downregulation of STAT3/STAT5 oncogenic signaling [1] [2] [3].

Experimental Considerations

For researchers planning to use this compound in experimental settings, please note the following key information.

- In Vitro Formulation: this compound is typically prepared as a concentrated stock solution in DMSO. A common stock concentration is 10 mM, achieved by dissolving 4.9 mg of the compound in 1 mL of DMSO [1] [2]. Sonication may be recommended to achieve full solubilization [1].

- In Vivo Dosing: For animal studies, it can be formulated for injection. One referenced method uses a mixture of DMSO : PEG300 : Tween 80 : Saline = 5 : 10 : 20 : 65 [2].

- Storage: The powder should be stored desiccated at -20°C, protected from light [2] [3]. Stock solutions in DMSO are stable for at least 6 months at -80°C [1].

Research Context and Distinguishing Features

- Therapeutic Potential: The dual inhibitory profile makes this compound a valuable tool for studying cancers where PI3K signaling and BCR-ABL are co-drivers, or for overcoming certain mechanisms of resistance [1].

- PI3Kδ in Solid Tumors: While this compound has been studied in hematologic contexts, emerging research highlights PI3Kδ as a novel target in solid tumors like prostate cancer, where it influences tumor growth and the immunosuppressive microenvironment [4]. This may open new research avenues for compounds like this compound.

- Selectivity Challenge: The development of this compound and other inhibitors underscores the challenge of achieving isoform selectivity within the highly conserved PI3K family, a key consideration in drug design to improve therapeutic windows [5] [6].

References

- 1. This compound | Bcr-Abl | PI K | TargetMol 3 [targetmol.com]

- 2. This compound | PI Kα and 3 | InvivoChem PI 3 Kδ inhibitor [invivochem.com]

- 3. ON | CAS:1404231-34-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. PI3Kδ as a Novel Therapeutic Target for Aggressive ... [mdpi.com]

- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]

- 6. Tuning the Biological Activity of PI3Kδ Inhibitor ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to ON 146040: A Dual PI3K/BCR-ABL1 Inhibitor

Executive Summary

ON 146040 represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor that simultaneously targets both PI3K isoforms and BCR-ABL1 kinase. This unique mechanism of action enables disruption of multiple oncogenic signaling pathways, particularly STAT3 and STAT5, which are crucial for survival and proliferation in hematologic malignancies. With IC50 values of 14 nM for PI3Kα and 20 nM for PI3Kδ, coupled with potent activity against wild-type and mutant BCR-ABL1 (IC50 < 150 nM), this compound demonstrates exceptional potency in biochemical assays and cellular models. This whitepaper provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and research applications for scientific professionals working in oncology drug discovery and development.

Chemical and Physical Properties

This compound (CAS: 1404231-34-0) is a synthetically derived small molecule inhibitor with well-characterized pharmaceutical properties. The compound exhibits favorable solubility characteristics for experimental use, particularly in DMSO, making it suitable for a wide range of in vitro assay systems.

Table 1: Basic Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 1404231-34-0 |

| Molecular Formula | C₂₄H₂₃N₇O₃S |

| Molecular Weight | 489.55 g/mol |

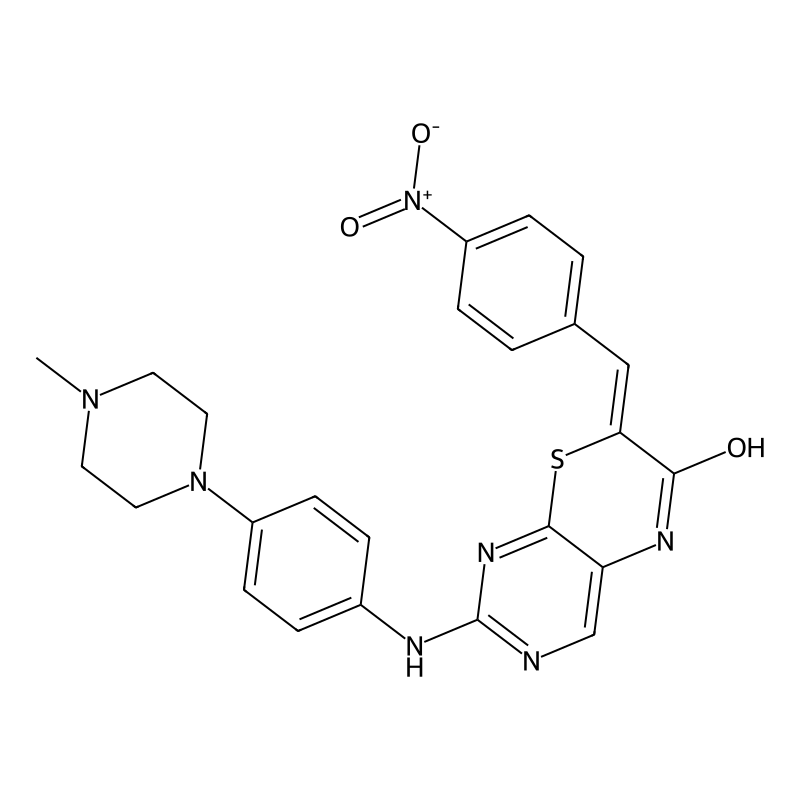

| Chemical Name | (7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one |

| Appearance | Purple solid powder |

| Solubility | Soluble in DMSO (4.9 mg/mL or 10.01 mM) |

| Storage Conditions | Desiccate at -20°C; stable for at least 3 years as powder |

The structural configuration of this compound features a Z-isomer geometry around the exocyclic double bond, which is critical for its biological activity. The molecule incorporates a 4-methylpiperazine moiety that enhances solubility and bioavailability, along with a nitrophenyl group that contributes to target binding affinity. Commercial supplies of this compound are available through multiple specialized suppliers including TargetMol (Catalog No. T12310) and BioCrick, with pricing typically ranging from approximately $41-460 for 1-5 mg quantities, depending on the supplier and purity [1] [2].

Biochemical Profiling and Target Specificity

This compound demonstrates a unique kinase inhibition profile, simultaneously targeting class I PI3K isoforms and BCR-ABL1 kinase. This dual inhibitory activity represents a strategic approach to overcoming compensatory signaling pathways that often limit the efficacy of single-target agents in hematologic malignancies.

Table 2: Quantitative Inhibitory Profile of this compound

| Target | IC50 Value | Experimental Context | Significance |

|---|---|---|---|

| PI3Kα | 14 nM | In vitro kinase assay | Primary target, potent inhibition |

| PI3Kδ | 20 nM | In vitro kinase assay | Primary target, potent inhibition |

| PI3Kβ | 3 μM | In vitro kinase assay | Moderate selectivity |

| PI3Kγ | 1 μM | In vitro kinase assay | Moderate selectivity |

| Abl1 | <150 nM | In vitro kinase assay | Wild-type and mutants (except T315I) |

| Cellular Proliferation | 150-1000 nM | Hematologic tumor cell lines | Broad anticancer activity |

The biochemical profiling reveals that this compound exhibits remarkable selectivity for PI3Kα and PI3Kδ isoforms over the β and γ isoforms, with approximately 150-200 fold selectivity. This selectivity profile is particularly advantageous for hematologic malignancies where PI3Kδ plays a critical role in B-cell signaling and survival. Against Abl1 kinase, this compound demonstrates potent activity (IC50 < 150 nM) against wild-type and most mutant forms, though it notably lacks activity against the T315I gatekeeper mutation, which represents a common resistance mechanism in CML treatment [1] [2].

The cellular efficacy of this compound has been demonstrated across a panel of hematologic tumor cells, including leukemia and myeloma models, with IC50 values ranging from 150 to 1000 nM. This potent anti-proliferative activity correlates with the compound's ability to downregulate phosphorylation of critical signaling nodes STAT3 and STAT5, confirming its dual mechanism of action at the cellular level [2].

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through simultaneous inhibition of PI3K and BCR-ABL1 signaling pathways, resulting in comprehensive suppression of oncogenic signaling networks that drive tumor survival and proliferation. The compound's unique ability to target these parallel pathways represents a significant advantage in overcoming the compensatory mechanisms that frequently limit targeted therapy effectiveness.

Diagram 1: this compound simultaneously inhibits PI3K and BCR-ABL1 signaling pathways, disrupting downstream survival and proliferation signals in cancer cells.

The PI3K/AKT/mTOR pathway represents a crucial signaling axis that regulates cell survival, growth, and metabolism. When activated by growth factors or oncogenic signals, PI3K catalyzes the conversion of PIP2 to PIP3, which recruits AKT to the plasma membrane where it becomes fully activated. AKT then phosphorylates numerous downstream substrates including mTOR, FOXO transcription factors, and BAD, collectively promoting cell survival and proliferation. In BCR-ABL1-positive leukemias, this pathway is hyperactivated through both direct interaction between BCR-ABL1 and the p85 regulatory subunit of PI3K, as well as through indirect mechanisms involving adaptor proteins such as GRB2, GAB2, and CRKL [3].

Concurrently, this compound directly targets the BCR-ABL1 tyrosine kinase, the driving oncoprotein in Philadelphia chromosome-positive leukemias. BCR-ABL1 constitutively activates multiple downstream signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and MYC, leading to uncontrolled proliferation and suppressed apoptosis. The ability of this compound to inhibit both wild-type and mutant forms of BCR-ABL1 (with the exception of T315I) positions it as a valuable tool for addressing resistance to earlier-generation TKIs [2].

The convergence of this compound's inhibitory activity on STAT3 and STAT5 signaling represents a particularly important aspect of its mechanism. Both transcription factors are directly phosphorylated by BCR-ABL1 and are also regulated downstream of PI3K signaling, creating a synergistic inhibitory effect that effectively disrupts the transcriptional programs driving leukemogenesis. This dual pathway inhibition results in potent suppression of hematologic tumor cell proliferation and induction of apoptosis, as demonstrated in multiple cellular models [2].

Research Applications and Experimental Findings

Hematologic Tumor Models

This compound has demonstrated significant efficacy across a range of hematologic malignancy models, particularly in contexts where simultaneous inhibition of PI3K and BCR-ABL1 signaling provides therapeutic advantage. In comprehensive in vitro testing, the compound exhibited potent cytotoxic activity against leukemia and myeloma cell lines, with IC50 values typically ranging between 150-1000 nM. This broad activity profile reflects the importance of both targeted pathways in hematologic tumor survival and proliferation. Treatment with this compound resulted in marked downregulation of phosphorylated STAT3 and STAT5, confirming the compound's ability to effectively disrupt these critical signaling nodes in tumor cells. This effect is particularly significant given the established role of STAT activation in promoting cell cycle progression and preventing apoptosis in hematologic malignancies [2].

The dual targeting approach embodied by this compound addresses a common limitation of single-pathway inhibition, where compensatory activation of parallel signaling pathways often leads to treatment resistance. By simultaneously targeting both PI3K and BCR-ABL1, this compound produces a more comprehensive suppression of oncogenic signaling, resulting in enhanced antitumor effects compared to selective inhibitors of either pathway alone. This strategic approach is especially relevant for advanced-phase CML and Ph+ ALL, where multiple signaling pathways are often co-opted to drive disease progression and treatment resistance [2] [3].

Investigation of Resistance Mechanisms

Research with this compound has contributed significantly to understanding resistance mechanisms in targeted cancer therapy. The compound's lack of activity against the T315I BCR-ABL1 mutant highlights the continued challenge posed by this gatekeeper mutation, which introduces a steric hindrance that prevents effective binding of many ATP-competitive inhibitors. This limitation has motivated the development of alternative therapeutic strategies, including allosteric inhibitors and combination approaches [2].

Recent studies have elucidated various BCR-ABL1-independent resistance mechanisms that may be addressed by this compound's dual targeting capability. These include upregulation of alternative survival pathways such as FLT3 signaling, which has been identified in approximately 50% of blast phase CML cases. Additionally, overexpression of drug efflux transporters like P-glycoprotein (P-gp) represents another significant resistance mechanism that reduces intracellular accumulation of many kinase inhibitors. The structural features of this compound may offer advantages in this context, as recent research has demonstrated that strategic modification of molecular dipole moments and pKa values can minimize recognition by efflux transporters, potentially improving intracellular drug concentrations [4] [5].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The biochemical profiling of this compound against various kinase targets employs standardized in vitro kinase assays that quantify compound potency and selectivity.

Materials and Reagents:

- Purified kinase domains (PI3K isoforms, Abl1 variants)

- Appropriate substrate proteins or peptides

- ATP solution (with [γ-³²P]-ATP for radiometric assays or ATP with detection antibodies for luminescent assays)

- Reaction buffers optimized for each kinase

- This compound dissolved in DMSO to create concentration series

- Reference controls (staurosporine or known selective inhibitors)

Experimental Procedure:

- Prepare serial dilutions of this compound in DMSO, typically spanning 0.1 nM to 10 μM concentrations

- Combine kinase, substrate, and ATP in appropriate reaction buffer

- Initiate reactions by adding ATP and incubate at 30°C for 60 minutes

- Terminate reactions using appropriate method (acid solution for radiometric assays, developing solution for luminescent assays)

- Quantify phosphorylation levels using scintillation counting (radiometric) or luminescence detection

- Calculate percentage inhibition relative to DMSO controls for each concentration

- Generate dose-response curves and determine IC50 values using nonlinear regression analysis

Technical Notes:

- Maintain DMSO concentration constant (<1%) across all samples

- Include reference inhibitors as assay controls

- Perform experiments in triplicate to ensure statistical reliability

- For Abl1 mutant profiling, utilize purified kinase domains containing specific mutations

- Z'-factor calculations should confirm robust assay performance [1] [2]

Cellular Proliferation and Viability Assessment

Evaluation of this compound's effects on tumor cell proliferation employs standardized viability assays that quantify compound efficacy in cellular models.

Cell Culture Preparation:

- Utilize hematologic tumor cell lines (e.g., K562, SUP-B15, BV-173) or primary patient-derived cells

- Culture cells in appropriate media (RPMI-1640 for most suspension hematopoietic cells)

- Maintain cells in logarithmic growth phase at 37°C with 5% CO₂

MTT/XTT Assay Protocol:

- Seed cells in 96-well plates at optimized densities (typically 5,000-15,000 cells/well)

- After 24 hours, add this compound in concentration series (0-10 μM)

- Incubate for 72 hours to allow compound treatment effects

- Add MTT (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C

- Dissolve formazan crystals with DMSO or acidified SDS solution

- Measure absorbance at 570 nm with reference wavelength at 630 nm

- Calculate percentage viability relative to untreated controls

- Determine IC50 values using four-parameter logistic curve fitting

Alternative Metabolic Assays:

- ATP-based luminescence assays (CellTiter-Glo) for enhanced sensitivity

- Resazurin reduction assays for continuous monitoring of viability

- Trypan blue exclusion for direct cell counting and viability assessment

Additional Endpoint Analyses:

- Cell cycle analysis via propidium iodide staining and flow cytometry

- Apoptosis detection using Annexin V/propidium iodide staining

- Clonogenic assays in methylcellulose for progenitor cell function [6] [2]

Western Blot Analysis of Signaling Pathways

Assessment of this compound's effects on downstream signaling pathways utilizes Western blotting to detect changes in phosphorylation status of key signaling proteins.

Sample Preparation:

- Treat cells with this compound at relevant concentrations (IC50, 2xIC50, 5xIC50) for 2-24 hours

- Include DMSO-only treated controls and positive inhibition controls

- Harvest cells by centrifugation and wash with ice-cold PBS

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors

- Quantify protein concentration using BCA or Bradford assay

- Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes

Electrophoresis and Blotting:

- Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels)

- Transfer to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems

- Block membranes with 5% BSA or non-fat milk in TBST for 1 hour

- Incubate with primary antibodies overnight at 4°C

Primary Antibodies (Cell Signaling Technologies):

- Phospho-STAT3 (Tyr705) (#9145)

- Total STAT3 (#4904)

- Phospho-STAT5 (Tyr694) (#9351)

- Total STAT5 (#9363)

- Phospho-CRKL (Tyr207) (#3181)

- Total CRKL (#3182)

- Phospho-AKT (Ser473) (#4060)

- Total AKT (#4691)

- β-actin (#3700) as loading control

Detection and Analysis:

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Develop using enhanced chemiluminescence substrate

- Image with digital imaging system for quantitative analysis

- Normalize phospho-protein signals to total protein and loading controls

- Perform densitometric analysis using ImageJ or similar software [2] [7]

Diagram 2: Experimental workflow for comprehensive characterization of this compound activity, spanning biochemical, cellular, and mechanistic studies.

Comparative Analysis with Alternative Inhibitors

The therapeutic landscape for BCR-ABL1-driven leukemias has evolved significantly with the development of multiple generations of tyrosine kinase inhibitors, each with distinct properties and clinical applications.

Table 3: Comparison of this compound with Other BCR-ABL1 Inhibitors

| Compound | Primary Targets | T315I Activity | Key Features | Limitations |

|---|---|---|---|---|

| This compound | PI3Kα/δ, BCR-ABL1 | No | Dual pathway inhibition, STAT3/5 suppression | No T315I activity |

| Imatinib | BCR-ABL1, PDGFR, c-KIT | No | First-generation TKI, established safety profile | Multiple resistance mutations |

| Dasatinib | BCR-ABL1, SRC family | No | Second-generation, broader mutation coverage | Pleural effusions, myelosuppression |

| Nilotinib | BCR-ABL1 | No | Second-generation, improved potency | Cardiovascular toxicity |

| Ponatinib | BCR-ABL1, FGFR, VEGFR | Yes | Third-generation, pan-mutation activity | Vascular occlusive events |

| Crizotinib | ALK, ROS1, MET, ABL1 | Yes | Dual ATP-pocket/allosteric mechanism | Limited ABL1 clinical data |

| Vamotinib | BCR-ABL1 | Yes | Third-generation, favorable safety | Phase 1, limited clinical data |

| KF1601 | BCR-ABL1, FLT3 | Yes | Dual inhibitor, addresses FLT3+ BP-CML | Preclinical stage |

This compound occupies a unique position in this landscape due to its dual targeting capability against both PI3K and BCR-ABL1. This distinguishes it from conventional TKIs that primarily focus on BCR-ABL1 inhibition alone. While third-generation inhibitors like ponatinib effectively target the T315I mutation, they are associated with significant toxicity concerns, particularly vascular occlusive events observed in up to 33% of patients [8] [4] [3].

Recent research has explored innovative approaches to address the limitations of current inhibitors. Crizotinib, FDA-approved for ALK and ROS1-positive NSCLC, has demonstrated unexpected activity against BCR-ABL1 through a seemingly unique double mechanism of action, binding both the ATP-binding site and allosterically affecting the myristoylation binding pocket. This dual mechanism enables activity against the T315I mutation and represents a promising approach for overcoming resistance [6].

Similarly, KF1601 represents another dual-targeting strategy, simultaneously inhibiting BCR-ABL1 and FLT3, which is activated in approximately 50% of blast phase CML cases. Preclinical studies demonstrate that KF1601 achieves complete tumor regression in xenograft models while showing a favorable safety profile compared to ponatinib in thrombo-inflammatory response assessments [4].

The emerging trend toward combination therapies and dual-target inhibitors reflects the growing recognition that single-target approaches are frequently insufficient for durable disease control, particularly in advanced-phase leukemias where multiple signaling pathways contribute to disease pathogenesis and treatment resistance [9].

Conclusion and Research Implications

This compound represents a significant advancement in targeted cancer therapy through its innovative dual inhibition of PI3K and BCR-ABL1 signaling pathways. The compound's ability to simultaneously disrupt these complementary oncogenic pathways positions it as a valuable research tool for investigating signaling network interactions in hematologic malignancies and a promising candidate for further therapeutic development.

The comprehensive suppression of both PI3K/AKT/mTOR and JAK/STAT signaling pathways enables this compound to overcome the compensatory mechanisms that frequently limit the efficacy of single-pathway inhibitors. This is particularly relevant in advanced-phase leukemias where multiple parallel signaling pathways are co-opted to drive disease progression and treatment resistance. The demonstrated efficacy against a broad panel of hematologic tumor cell lines, coupled with its favorable biochemical potency, supports further investigation of this compound as a potential therapeutic agent.

Future research directions should include combination studies with other targeted agents, particularly allosteric BCR-ABL1 inhibitors like asciminib, which might address the current limitation of T315I inactivity. Additionally, investigation of this compound in solid tumor models with coexisting PI3K mutations and ABL1 activation could expand its potential therapeutic applications. Further optimization of the compound's pharmaceutical properties, particularly regarding solubility and bioavailability, would facilitate in vivo efficacy studies and potential clinical translation.

References

- 1. ON | Bcr-Abl | PI3K | TargetMol [targetmol.com]

- 2. ON | CAS:1404231-34-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction [pmc.ncbi.nlm.nih.gov]

- 4. KF1601, a dual inhibitor of BCR:: ABL and FLT3, overcomes drug... 1 [molecular-cancer.biomedcentral.com]

- 5. Computationally Driven Discovery of a BCR- ABL Kinase 1 ... Inhibitor [pmc.ncbi.nlm.nih.gov]

- 6. Crizotinib acts as ABL1 inhibitor combining ATP-binding ... [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of ABL by tyrosine kinase 1 leads to... inhibitors [frontiersin.org]

- 8. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR... [pubmed.ncbi.nlm.nih.gov]

- 9. upfront use of ABL kinase inhibitor combination, either ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action & Signaling Pathways

ON 146040 disrupts key oncogenic signaling pathways that promote cancer cell survival and proliferation. The following diagram illustrates its core mechanism of action.

This dual-targeting mechanism is significant because it allows this compound to simultaneously block multiple critical survival pathways in cancer cells, particularly in hematologic malignancies [1].

Biological Effects & Experimental Data

In vitro studies demonstrate that this compound exhibits potent anti-cancer activity. It is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of 150 to 1,000 nM [1] [2]. Treatment with this compound leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells, confirming the functional blockade of the targeted pathways [1].

Practical Research Considerations

For researchers working with this compound, key physical properties and handling guidelines are listed below.

| Property / Aspect | Specification |

|---|---|

| CAS Number | 1404231-34-0 [1] [3] [2] |

| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [3] [2] |

| Molecular Weight | 489.55 g/mol [1] [3] [2] |

| Purity | Typically ≥95% to >98% [2] [4] [5] |

| Storage | -20°C, protect from light [1] [3] [5] |

| Solubility | 25 mg/mL in DMSO (requires warming to 60°C) [1] |

| Primary Solvent | DMSO (Hygroscopic; use newly opened solvent) [1] |

Key Limitations

A critical limitation of this compound is its lack of activity against the T315I "gatekeeper" mutant of BCR-ABL [1] [2]. This is a common mutation that confers resistance to several ABL inhibitors, so this factor must be considered in experimental designs.

References

STAT3 Fundamentals and Core Signaling

STAT3 is a transcription factor activated by cytokines and growth factors, playing key roles in cell processes like proliferation, differentiation, and apoptosis. Constitutive activation is strongly linked to tumor progression and poor prognosis in multiple cancers [1] [2].

Protein Structure: STAT3 comprises approximately 800 amino acids with a mass of 92 kDa. It has several functional domains [1]:

- N-terminal domain: Facilitates interactions with other proteins and tetramer formation on DNA.

- Coiled-coil domain: Involved in protein interactions and nuclear import.

- DNA-binding domain (DBD): Binds to specific promoter regions of target genes.

- Src-homology-2 (SH2) domain: Critical for receptor recruitment and STAT3 dimerization.

- Transactivation domain (TA): Contains key tyrosine (Tyr705) and serine (Ser727) phosphorylation sites.

Activation Mechanism: STAT3 is primarily activated through phosphorylation. The canonical JAK-STAT3 pathway is initiated by ligands like IL-6. STAT3 can also be activated by non-receptor tyrosine kinases (e.g., c-src) and mitogen-activated protein kinases (MAPK) that phosphorylate Ser727 [1] [2].

| Phosphorylation Site | Activating Kinase | Functional Significance |

|---|---|---|

| Tyr705 | JAKs, Receptor tyrosine kinases | Induces STAT3 dimerization, nuclear translocation, and DNA binding; primary marker of activation [1] [2]. |

| Ser727 | MAPK (ERK1/2, p38) | Maximizes transcriptional activity; associated with mitochondrial STAT3 function [2] [3]. |

STAT3 Pathway in Cancer and Glioblastoma

Persistent STAT3 activation promotes tumorigenesis by regulating genes involved in cell survival, proliferation, angiogenesis, and immune evasion [1]. Recent studies highlight its role in Glioblastoma (GBM) and novel activation mechanisms.

- Oncogenic Roles: Constitutively active STAT3 upregulates anti-apoptotic genes and promotes cell cycle progression. It is a promising therapeutic target, though developing direct inhibitors is challenging due to STAT3's shallow surface pockets [1].

- FGFR3-TACC3 Fusion Gene: The F3-T3 fusion gene drives GBM malignant progression by promoting proliferation, invasion, migration, and epithelial-mesenchymal transition via STAT3 signaling pathway activation [4].

- Metabolic-Epigenetic Regulation: The enzyme HADHA promotes GBM tumor growth by regulating the JAK/STAT3 signaling pathway through a metabolic-epigenetic mechanism. HADHA increases acetyl-CoA levels, boosting H3K27ac histone acetylation and enhancing STAT3 transcription [5].

Experimental Insights and Therapeutic Targeting

Common Assays for Investigating STAT3

Researchers use various methods to study STAT3 activity and function in malignancies [4]:

- Western Blotting: Detects protein levels of total STAT3 and phosphorylated STAT3 (Tyr705, Ser727) to assess pathway activation.

- Immunohistochemistry (IHC): Used on tissue microarrays to visualize and localize p-STAT3 in clinical glioma samples, correlating its levels with WHO tumor grade.

- RNA Interference: Knocking down STAT3 with siRNA or shRNA to validate its role in functional experiments.

- Cell Phenotypic Assays:

- CCK-8 and EdU Assays: Measure cell proliferation and viability.

- Transwell and Wound Healing Assays: Assess cell invasion and migration capabilities.

- Colony Formation Assay: Evaluates long-term cell proliferative capacity.

- RNA Sequencing & GSEA: Identifies differentially expressed genes and enriched pathways following genetic manipulation.

STAT3 Signaling Pathway Diagram

The diagram below illustrates the core JAK/STAT3 activation mechanism and key regulatory nodes.

STAT3 activation is initiated by extracellular signals and tightly regulated by negative feedback.

Research Considerations and Therapeutic Strategies

Targeting STAT3 remains a central focus in oncology drug development due to its profound role in cancer progression.

- Targeting Challenges: A significant obstacle is achieving antitumor efficacy in vivo and the lack of optimal animal models for human tumors. The shallow surface pockets of STAT3 molecules also make it difficult for small molecules to bind effectively [1].

- Therapeutic Approaches: Research focuses on direct STAT3 inhibitors and targeting upstream activators. The metabolic-epigenetic axis involving HADHA inhibition represents a promising indirect strategy [5]. The F3-T3 fusion gene and associated STAT3 activation present a viable therapeutic target for a subset of glioma patients [4].

References

- 1. Overview of the STAT-3 signaling pathway in cancer and ... [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 [en.wikipedia.org]

- 3. STAT3 signaling enhances tissue expansion during ... [sciencedirect.com]

- 4. FGFR3-TACC3 fusion gene promotes glioblastoma malignant ... [pmc.ncbi.nlm.nih.gov]

- 5. HADHA-mediated regulation of JAK/STAT3 signaling in ... [nature.com]

ON 146040 Profile and Mechanism of Action

The table below summarizes the core biochemical properties and known targets of ON 146040.

| Property | Description |

|---|---|

| CAS Number | 1404231-34-0 [1] [2] [3] |

| Chemical Formula | C₂₄H₂₃N₇O₃S [1] [2] [3] |

| Molecular Weight | 489.55 g/mol [1] [2] [3] |

| Primary Targets & IC₅₀ | PI3Kα: 14 nM; PI3Kδ: 20 nM; Abl1: <150 nM [2] [3] |

| Secondary Targets & IC₅₀ | PI3Kβ: 3 μM; PI3Kγ: 1 μM [2] [3] |

| Mechanism | Dual inhibitor of PI3K (α/δ isoforms) and BCR-ABL, leading to downregulation of STAT3 and STAT5 phosphorylation [1] [3] |

| Cellular Activity | Kills hematologic tumor cells (IC₅₀ range: 150 - 1000 nM) [1] [3] |

STAT5 Signaling and Experimental Analysis

STAT5 (Signal Transducer and Activator of Transcription 5) is a crucial protein for immune regulation and homeostasis, playing a key role in the development, proliferation, and survival of various hematopoietic cells like B cells, T cells, and NK cells [4]. Its activation is tightly regulated, and its hyperactivation is strongly associated with cancers, particularly hematologic malignancies [4] [5].

The following diagram illustrates the canonical JAK-STAT5 signaling pathway and the points of intervention for this compound.

This compound inhibits upstream activators of JAK-STAT5 signaling [1] [3].

Experimental Workflow for this compound

For researchers aiming to investigate this compound, here is a generalized experimental workflow covering key biochemical and cellular assays.

Key experimental stages for characterizing this compound activity.

Detailed Methodologies

Biochemical Kinase Inhibition Assay

- Purpose: Determine the half-maximal inhibitory concentration (IC₅₀) against target kinases (PI3Kα, PI3Kδ, Abl1).

- Protocol: Use purified kinase enzymes in a reaction buffer with ATP and a suitable substrate. Incubate this compound at various concentrations (e.g., from 1 nM to 10 μM) with the kinase reaction mixture. Measure kinase activity (e.g., using ADP-Glo or ELISA-based phospho-substrate detection). Plot dose-response curves to calculate IC₅₀ values [1] [3].

Cell Viability/Proliferation Assay

- Purpose: Assess the cytotoxic effect and potency (IC₅₀) of this compound on hematologic tumor cell lines.

- Cell Lines: Use relevant human leukemia or myeloma cell lines (e.g., K562, MV4-11).

- Protocol: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 100 nM to 10 μM) for 48-72 hours. Add a cell viability reagent like MTT or XTT. Measure the absorbance to determine the percentage of viable cells relative to a DMSO-treated control and calculate the IC₅₀ [1] [3].

Mechanism Validation via Western Blot

- Purpose: Confirm the downstream effects on STAT3 and STAT5 signaling.

- Protocol: Treat sensitive cell lines (e.g., at their IC₅₀ concentration of this compound) for 6-24 hours. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against phospho-STAT5 (Tyr699), total STAT5, phospho-STAT3 (Tyr705), and total STAT3. Use GAPDH or β-actin as a loading control. Expected results show a dose-dependent decrease in phospho-STAT5 and phospho-STAT3 levels without changes in total protein [1] [3].

Research Context and Strategic Insights

STAT3/STAT5 Balance in Cancer Immunotherapy: Recent research highlights the critical balance between STAT5 and STAT3 in dendritic cells (DCs) for effective anti-tumor immunity [6]. STAT5 activity promotes immunogenic DC function, whereas STAT3 acts as a key immunosuppressive factor in the tumor microenvironment. This compound's ability to disrupt both STAT3 and STAT5 pathways positions it as a candidate for modulating this balance [6].

Limitations to Consider: this compound is not active against the T315I mutant of BCR-ABL, a common resistance mutation [1] [3]. Researchers should genotype cell lines or primary samples before use. Furthermore, much of the existing data is from hematologic malignancies; its efficacy in solid tumors may be different.

References

- 1. ON | CAS:1404231-34-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. ON | Bcr-Abl | PI3K | TargetMol [targetmol.com]

- 3. ON | PI3Kα and PI3Kδ inhibitor | InvivoChem [invivochem.com]

- 4. Frontiers | STAT b: A master regulator of key biological 5 pathways [frontiersin.org]

- 5. PPIL2 is a target of the JAK2/STAT5 pathway and promotes ... [pmc.ncbi.nlm.nih.gov]

- 6. STAT5 and STAT3 balance shapes dendritic cell function ... [nature.com]

Solubility Data and Preparation

Here is a summary of the solubility information for ON 146040:

| Property | Value / Specification |

|---|---|

| Solvent | DMSO [1] [2] |

| Stock Solution Concentration | 25 mg/mL (51.07 mM) [1] [2] |

| Preparation Method | Ultrasonication and warming to 60°C [1] [2] |

| Important Note | Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results [1] [2] |

Recommended Protocol for Stock Solution Preparation [1] [2]:

- Weigh: Measure the required mass of this compound solid.

- Dissolve: Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

- Agitate and Warm: Use ultrasonication and warm the mixture to 60°C to facilitate dissolution.

- Store: Aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light during storage to prevent degradation.

Key Experimental Considerations for DMSO Usage

When using DMSO as a solvent, especially in biological assays, it is critical to account for its potential effects on your experimental system. Recent research highlights several important factors:

- Impact on Cellular Processes: DMSO is not a biologically inert vehicle. It can affect various cellular processes, including the cell cycle, differentiation, and oxidative stress responses [3].

- Interference with Sulfur Metabolism: As an organosulfur compound, DMSO can be metabolized by cells and may interfere with pathways related to sulfur metabolism. This is a significant source of experimental interference that is often overlooked [3].

- Concentration is Critical: The effects of DMSO are highly concentration-dependent. It is crucial to use the lowest possible concentration (typically ≤0.1% for cell-based assays) that maintains your compound of interest in solution and to include proper vehicle controls (DMSO-only) in your experimental design [3].

Biological Context of this compound

To help visualize the mechanism of action of this compound within a cellular signaling context, the following diagram maps its primary targets and downstream effects:

This compound is a dual PI3K and BCR-ABL inhibitor that disrupts oncogenic signaling.

Key Biological Activity [1] [2]:

- Primary Targets: this compound is a potent, dual inhibitor of PI3Kα (IC₅₀ ≈14 nM) and PI3Kδ (IC₅₀ ≈20 nM), with additional activity against Abl1 and several of its mutants (IC₅₀ <150 nM), though not the T315I mutant.

- Cellular Effects: It is highly potent against hematologic tumor cells (IC₅₀ values between 150 and 1,000 nM). Treatment leads to the down-regulation of phosphorylated STAT3 and STAT5, key proteins in cancer cell survival and proliferation pathways.

References

Chemical and Biological Profile of ON 146040

References

- 1. This compound | PI3K Inhibitor [medchemexpress.com]

- 2. CAS 1404231-34-0 this compound [bocsci.com]

- 3. This compound| CAS 1404231-34-0 [dcchemicals.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent ... [creative-bioarray.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

ON 146040: Biochemical Assay Data and Application Notes

Compound Overview ON 146040 is a potent small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) isoforms α and δ, and also demonstrates activity against the Abl1 kinase, including mutant forms of BCR-ABL. It represents a first-in-class dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 signaling pathways, showing promise in killing hematologic tumor cells [1].

Quantitative Biochemical Data

The core biochemical profiling of this compound, detailing its potency against key kinase targets, is summarized in the table below.

Table 1: Biochemical IC50 Profile of this compound [1]

| Target | IC50 Value | Notes |

|---|---|---|

| PI3Kα | 14 nM | Primary target; potent inhibition |

| PI3Kδ | 20 nM | Primary target; potent inhibition |

| Abl1 | < 150 nM | Inhibits wild-type and some mutants |

| PI3Kγ | 1 μM | Minor inhibition |

| PI3Kβ | 3 μM | Minor inhibition |

Key Cellular Activity: this compound is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of 150 to 1,000 nM. Treatment with this compound leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells [1].

Experimental Protocols

1. In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines the general method for determining the IC50 values of this compound against various kinases, such as PI3K isoforms and Abl1 [1].

- Principle: The assay measures the compound's ability to inhibit the kinase-catalyzed transfer of a phosphate group from ATP to a substrate.

- Materials:

- Purified kinase enzyme (e.g., PI3Kα, PI3Kδ, Abl1).

- This compound: Prepared as a 10 mM stock solution in DMSO, followed by serial dilutions in DMSO [1].

- Appropriate substrate and ATP.

- Detection reagents (e.g., for measuring ADP production or phosphorylated substrate).

- Procedure:

- Reaction Setup: In a suitable assay plate, combine the kinase enzyme with a serial dilution of this compound. Include a positive control (vehicle alone) and a negative control (no enzyme).

- Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and substrate.

- Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature).

- Detection: Stop the reaction and quantify the amount of phosphorylated product or consumed ATP using a suitable detection method (e.g., fluorescence, luminescence).

- Data Analysis: Plot the signal (relative to the positive control) against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

2. In Vitro Cell Viability and Pathway Analysis Assay

This protocol describes the assessment of this compound's efficacy in hematologic tumor cell lines [1].

- Principle: To determine the compound's effect on cell viability and the phosphorylation status of key signaling proteins like STAT3 and STAT5.

- Materials:

- Hematologic tumor cell lines (e.g., leukemia, myeloma).

- This compound: Diluted in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and below levels that affect cell growth (e.g., <0.1%) [1].

- Cell culture medium and standard reagents.

- Cell viability assay kit (e.g., MTT, CellTiter-Glo).

- Antibodies for Western Blot: Specific for p-STAT3, STAT3, p-STAT5, STAT5, and a loading control (e.g., GAPDH, β-Actin).

- Procedure:

- Cell Plating: Plate cells in multi-well plates at an optimal density for growth.

- Compound Treatment: After cell attachment, treat the cells with a concentration range of this compound (e.g., 150 nM to 1,000 nM) for 24-72 hours.

- Viability Measurement: At the endpoint, assess cell viability using the chosen assay according to the manufacturer's instructions. Calculate the IC50 value for cell killing from the dose-response curve.

- Protein Extraction and Western Blot: For pathway analysis, treat cells with a relevant concentration of this compound for a shorter period (e.g., 4-24 hours). Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with specific antibodies to detect changes in the phosphorylation of STAT3 and STAT5.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the experimental workflow for evaluating this compound and its mechanism of action.

Diagram 1: Experimental workflow for evaluating this compound, progressing from biochemical assays to mechanistic analysis.

The diagram below summarizes the key signaling pathways targeted by this compound and the subsequent downstream effects measured in experiments.

Diagram 2: this compound inhibits PI3Kα/δ and Abl1, disrupting downstream STAT3/5 signaling and oncogenic phenotypes [1].

Critical Notes for Researchers

- Solubility and Storage: this compound is typically prepared as a 10-25 mM stock solution in DMSO. Aliquot and store the stock solutions at -20°C to -80°C, protected from light, to maintain stability and prevent freeze-thaw cycles [1].

- Specificity: While this compound is potent against PI3Kα/δ and Abl1, researchers should be aware that it shows significantly less activity against the PI3Kβ and PI3Kγ isoforms. Furthermore, it is not active against the T315I mutant of Abl1 [1].

- Combination Potential: The rationale for dual PI3K/BCR-ABL inhibition is strong. Research in other cancers has shown that inhibiting one pathway (e.g., mTOR) can lead to the activation of another (e.g., ERK), suggesting potential for combination therapies [2].

Knowledge Gaps and Further Research

The available data clearly establishes this compound as a potent dual-target inhibitor. However, to enable full reproducibility and application in drug development, future research should focus on:

- Publishing detailed, step-by-step protocols for the specific biochemical assays used to generate the IC50 data.

- Investigating the compound's efficacy and signaling effects in a broader panel of cancer cell lines, including solid tumors.

- Profiling the compound's selectivity against a wider kinome to fully understand its off-target effects.

References

A Framework for Cell Viability Application Notes

You can structure your application notes for ON 146040 using the following sections, substituting the generic information with specifics from your compound's literature or manufacturer's datasheet.

- Introduction and Principle: Most viability assays use markers for metabolically active cells. Common principles include measuring ATP levels [1], the ability of cells to reduce a substrate (like resazurin in the CellTiter-Blue Assay) [1] [2], or detecting specific protease activity unique to living cells [1].

- Key Considerations for Assay Selection: The choice of assay depends on what you need to measure [1].

- Viability vs. Cytotoxicity: Decide if you are measuring the number of live cells (viability), dead cells (cytotoxicity), or both.

- Assay Format: Determine if you need a homogeneous "add-mix-measure" format, real-time kinetic monitoring, or endpoint measurement.

- Multiplexing: If you plan to measure multiple parameters from the same well, choose non-lytic and compatible assays [1].

- General Protocol Workflow: The specific steps will vary, but a typical workflow for a plate-based assay is shown in the diagram below. This is based on common protocols for assays like CellTiter-Glo or CellTiter-Blue [1] [2].

Experimental Workflow for a Typical Cell Viability Assay

The diagram below outlines the key stages in a standard cell viability assay, which can be adapted for testing compounds like this compound.

Comparison of Common Cell Viability Assay Methods

You can select a method based on your experimental needs. The table below compares several common assay types.

| Assay Type | Principle / Marker | Key Advantages | Key Limitations / Considerations |

|---|---|---|---|

| ATP-based (e.g., CellTiter-Glo) | Detection of ATP from metabolically active cells [1] | High sensitivity, fast, broad linear range, suitable for high-throughput [1] | Requires cell lysis; less suitable for multiplexing with other assays on live cells |

| Tetrazolium Reduction (e.g., MTS, MTT) | Reduction of tetrazolium salts to colored formazan by viable cells [1] | Well-established method | Long incubation (1-4 hours); MTT product is insoluble, requiring extra solubilization step [1] |

| Resazurin Reduction (e.g., CellTiter-Blue) | Reduction of resazurin to fluorescent resorufin by viable cells [1] [2] | Homogeneous, relatively inexpensive, more sensitive than tetrazolium assays [1] | Fluorescence from test compounds may cause interference; signal accumulates over time [1] |

| Protease Activity (Live-Cell) | Detection of a unique protease activity in live cells using a fluorogenic substrate [1] | Shorter incubation (0.5-1 hour); allows multiplexing with other assays as cells are not lysed [1] | Signal is dependent on specific protease activity |

| Cytotoxicity (e.g., LDH release) | Measures lactate dehydrogenase (LDH) released from dead cells with compromised membranes [1] | Directly measures dead cells; can be multiplexed with viability assays | Can be affected by background signal from serum in culture media |

References

Chemical and Bioactivity Profile of ON 146040

The table below summarizes the available information on ON 146040:

| Property | Description |

|---|---|

| Catalog Number | T12310 [1] |

| CAS Number | 1404231-34-0 [1] |

| Alias | ZINC211117138 [1] |

| Molecular Weight | 489.55 [1] |

| Molecular Formula | C₂₄H₂₃N₇O₃S [1] |

| Bioactivity Description | Effective inhibitor of PI3K isoforms; highly potent in killing hematologic tumor cells [1]. |

| Key Targets (IC₅₀) | PI3Kα: 14 nM; PI3Kδ: 20 nM; PI3Kγ: 1 μM; PI3Kβ: 3 μM; Abl-1: 150 nM [1] |

| Observed Mechanism in Hematologic Tumors | Downregulates phosphorylation of STAT3 and STAT5 in leukemia and myeloma cells [1]. |

Proposed Mechanism of Action in Hematologic Tumors

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on hematologic tumor cells, based on the available data.

Experimental Protocol Outline

The search results do not contain a full, citable methodology. However, based on the bioactivity description [1], the general workflow for testing this compound in hematologic tumor cells would involve the steps in the diagram below.

Information Gaps and Limitations

The search results are insufficient to create the detailed Application Notes and Protocols you requested. Key information that is currently missing includes:

- Detailed Experimental Protocols: Specific methods for cell culture, treatment conditions (duration, dosing regimen beyond IC₅₀), and the exact assays used to measure cell killing and STAT phosphorylation are not provided [1].

- Complete Data: The search results lack quantitative data on the effects in hematologic tumor cells (e.g., exact IC₅₀ values for cell killing, statistical significance of STAT dephosphorylation) [1].

- Broader Context: The role of PI3K and STAT signaling in the immunosuppressive tumor microenvironment is discussed in the literature [2], but no specific connection to this compound is made in the available search results.

References

Key Signaling Pathways in Leukemia Cells

Understanding the signaling pathways that govern leukemia cell behavior is crucial for developing targeted therapies. The table below summarizes some of the core pathways involved.

| Pathway Name | Key Molecular Components | Primary Role in Leukemia/LSCs | Potential Therapeutic Implications |

|---|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT, mTORC1/2, PTEN, FOXO [1] | Regulates cell survival, proliferation, metabolism, and protein synthesis; often dysregulated [1]. | mTOR inhibitors (e.g., rapamycin); AKT inhibitors; targeting LSC maintenance [1]. |

| Wnt/β-catenin | Wnt, β-catenin, GSK-3β [2] [1] | Promotes self-renewal of LSCs and tumor initiation [2] [1]. | Developing inhibitors of Wnt signaling to target LSC self-renewal [2]. |

| Notch | Notch 1-4, DLL, JAG [2] [1] | Can act as an oncogene or tumor suppressor, context-dependent; influences cell fate [1]. | Notch inhibitors (e.g., gamma-secretase inhibitors) are under investigation [2]. |

| TGF-β | TGF-β, SMAD proteins [1] | Can inhibit proliferation or promote EMT and metastasis; complex, dual role [1]. | Strategies to counteract its pro-metastatic signaling in the tumor microenvironment [1]. |

| STAT3 | STAT3, JAK kinases [2] | Promotes cell survival, proliferation, and immune evasion [2]. | JAK/STAT inhibitors are being explored as therapeutic options [2]. |

General Experimental Protocols for Leukemia Cell Research

While specific protocols for ON 146040 cells need to be established, the following are standard methodologies used in leukemia cell biology.

Cell Culture and Maintenance

- Basic Culture: Most leukemia cell lines, including hypothetical models like this compound, are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [2] [1].

- Cryopreservation: Preserve cells in culture medium containing 10% DMSO and 90% FBS. Freeze slowly using a isopropanol chamber or controlled-rate freezer before transferring to liquid nitrogen for long-term storage.

Assessing Cell Viability and Proliferation

- Trypan Blue Exclusion: Mix cell suspension with 0.4% Trypan blue dye. Count unstained (viable) and stained (non-viable) cells using a hemocytometer. Calculate viability:

(Viable Cell Count / Total Cell Count) * 100. - MTT Assay: Plate cells in a 96-well plate. Add MTT reagent and incubate for 2-4 hours. The formed formazan crystals are dissolved in DMSO. Measure the absorbance at 570 nm, which is directly proportional to the number of viable cells.

Analysis of Cell Surface Markers via Flow Cytometry

This is critical for identifying and isolating specific cell populations, like LSCs.

- Staining Protocol: Harvest and wash cells with PBS. Incubate with fluorochrome-conjugated antibodies (e.g., against CD34, CD38, CD123) for 30-60 minutes on ice in the dark [2]. Wash cells to remove unbound antibody.

- Data Acquisition and Analysis: Analyze stained cells on a flow cytometer. Use isotype controls to set negative populations. LSCs in AML, for example, are often characterized by a CD34+/CD38- immunophenotype [2].

Investigating Signaling Pathways

- Western Blotting: Lyse cells in RIPA buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Incubate with primary antibodies (e.g., anti-pAKT, anti-β-catenin) overnight, followed by an HRP-conjugated secondary antibody. Detect using chemiluminescence to visualize protein expression and activation [2] [1].

- RNA Interference (Gene Knockdown): Transduce cells with lentiviral vectors encoding shRNAs targeting your gene of interest. Use a non-targeting shRNA as a negative control. After 48-72 hours, assay for knockdown efficiency (via Western Blot or qPCR) and subsequent phenotypic effects.

Visualizing Key Signaling Pathways

The diagram below, generated using Graphviz, illustrates the core signaling pathways that are frequently active in leukemia cells and their crosstalk.

Diagram Title: Core Signaling Pathways in Leukemic Stem Cells

Discussion and Research Perspectives

The experimental framework provided is a starting point. For the this compound cell line, the first step is to empirically characterize it using these standard assays. Key questions to address include: What is its baseline proliferation rate? What is its immunophenotype based on flow cytometry? Which of the signaling pathways summarized in the diagram are constitutively active?

Furthermore, the bone marrow microenvironment plays a critical role in protecting LSCs. Therefore, advanced models such as co-culture systems with stromal cells should be developed to mimic this protective niche and test drug efficacy more accurately [2] [3]. The ultimate goal is to identify unique vulnerabilities of the this compound cells that can be therapeutically exploited.

References

Established Myeloma Cell Lines for Research

| Cell Line Name | Key Characteristics / Findings | Transcriptional Correlation with Patient Tumors (Median Spearman R) [1] |

|---|---|---|

| ANBL-6 | Often requires IL-6 for growth, potentially modeling the bone marrow niche [1]. | 0.54 (Highest ranked) |

| RPMI-8226 | One of the earliest and most widely used lines [1]. | 0.35 (Ranked 48 of 66) |

| U-266 | One of the earliest and most widely used lines [1]. | 0.35 (Ranked 52 of 66) |

| MMM.1 | - | 0.35 (Lowest ranked) |

A 2020 study that correlated global gene expression patterns of 66 MM cell lines with 779 patient tumors found that ANBL-6 was the most representative of patient disease, while some widely used lines like RPMI-8226 and U-266 showed poor correlation [1]. Cell lines cultured with Interleukin-6 (IL-6) showed significantly improved transcriptional correlations with patient tumors [1].

Signaling Pathways in Multiple Myeloma

Multiple intracellular signaling pathways are crucial in MM pathogenesis. The diagram below illustrates the key pathways and their crosstalk in the bone marrow microenvironment [2] [3].

These pathways are activated through three main routes in the bone marrow microenvironment [3]:

- Soluble Factors: Cytokines (e.g., IL-6, IGF-1) secreted by bone marrow stromal cells and other accessory cells [2] [3].

- Cell Adhesion: Physical interaction between MM cells and bone marrow stromal cells via adhesion molecules [3].

- Exosomes: Secreted membrane vesicles that transfer bioactive molecules between cells [3].

Guidance for Your Research

Given that "ON 146040" is not identified in the literature, here are steps you can take to proceed with your work:

- Verify the Identifier: Double-check the cell line name for potential typographical errors. "ON" could be a prefix from a specific institution's collection.

- Contact Repositories: Reach out to major biological resource centers like the ATCC or DSMZ to inquire if they hold or have records of this cell line.

- Consider Established Alternatives: For your experimental work, selecting a well-characterized cell line like ANBL-6 (for its high patient similarity) or others such as RPMI-8226 and U-266 (for historical comparison) may be more feasible and reliable [1].

References

Product Identification and Properties

The table below summarizes the key identification and structural information for ON 146040:

| Property | Description |

|---|---|

| CAS Number | 1404231-34-0 [1] [2] |

| Molecular Formula | C₂₄H₂₃N₇O₃S [1] [2] |

| Molecular Weight | 489.55 g/mol [1] |

| Purity | ≥98% [1] |

| Synonyms | ON-146040, ON146040 [2] |

| Description | A dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 pathways [1]. |

Hazards and Safety Information

The Safety Data Sheet (SDS) classifies this compound with specific hazards that must be addressed in the laboratory [2].

| Hazard Classification | Hazard Statements |

|---|---|

| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed [2]. |

| Acute Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long-lasting effects [2]. |

| Chronic Aquatic Toxicity (Category 1) |

Safe Handling and Storage

Adherence to the following safety precautions is essential when handling this compound [2]:

- Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and suitable impervious clothing. Use a suitable respirator to avoid inhaling dust or aerosols.

- Engineering Controls: Work only in areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye-wash stations are nearby.

- Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Avoid dust formation.

- Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and ignition sources. For long-term stability, store at -20°C (powder) or -80°C (if in solvent) [2].

- Environmental Precautions: Prevent release into the environment. Avoid product contact with drains, water courses, or soil.

General Guidance on Stock Solution Preparation

The search results do not contain specific solvent, concentration, or step-by-step preparation protocols for this compound. The following guidance is based on standard laboratory practice for preparing stock solutions of research compounds.

- Solvent Selection: The choice of solvent is critical and depends on the compound's solubility and the planned assays. Common solvents include Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, sterile DMSO is frequently used.

- Concentration: A typical stock solution concentration for in vitro studies is in the millimolar (mM) range (e.g., 10-100 mM).

- Preparation Workflow: The following diagram outlines the general workflow for preparing and storing a stock solution.

Suggestions for Finding Detailed Protocols

To obtain the specific information needed for your research, consider the following approaches:

- Contact Suppliers Directly: The most reliable method is to contact the manufacturers or suppliers of this compound, such as Bioquote Ltd or DC Chemicals [1] [2]. They can often provide technical data sheets with recommended solvents, solubility data, and storage conditions.

- Consult Scientific Literature: Search specialized databases like PubMed or Scopus for research articles that use this compound. The "Materials and Methods" sections of these papers frequently detail how stock solutions were prepared.

- Refer to General Laboratory Manuals: Standard reference texts, such as "Lab Ref" or "The ELISA Guidebook," offer general protocols for solution preparation that can be adapted.

References

Understanding Dilution Calculations

The fundamental principle for most dilution calculations is the formula C₁V₁ = C₂V₂, where C₁ and V₁ are the concentration and volume of the initial stock solution, and C₂ and V₂ are the concentration and volume of the final working solution [1] [2] [3].

The table below outlines the key variables and how to solve for any one of them:

| Variable | Description | Common Units |

|---|---|---|

| C₁ | Concentration of the initial stock solution | M (mol/L), µg/µL |

| V₁ | Volume of the initial stock solution to use | L, mL, µL |

| C₂ | Desired concentration of the final working solution | M (mol/L), µg/µL |

| V₂ | Desired final volume of the working solution | L, mL, µL |

To find the required volume of stock solution (V₁), the formula is rearranged as follows [1]: V₁ = (C₂ × V₂) / C₁

Experimental Dilution Protocol

This section provides a step-by-step protocol for preparing a working solution from a concentrated stock.

Pre-Planning and Calculations

- Define Parameters: Clearly specify your target working solution's concentration (C₂) and volume (V₂).

- Confirm Stock Concentration: Verify the concentration (C₁) of your stock solution.

- Calculate Stock Volume: Use the formula V₁ = (C₂ × V₂) / C₁ to determine the volume of stock solution needed [1] [2].

- Calculate Solvent Volume: Determine the volume of diluent (solvent) required as V_diluent = V₂ - V₁.

Materials and Equipment

- Stock solution

- Appropriate diluent (e.g., sterile water, buffer)

- Micropipettes and sterile tips

- Sterile tube or bottle for the working solution

- Vortex mixer

Workflow Diagram

The following diagram outlines the core procedural steps:

Procedure Notes

- Aseptic Technique: Perform all steps using aseptic technique to prevent contamination.

- Accuracy: Use calibrated pipettes and ensure all calculations are double-checked.

- Mixing: After adding the diluent, mix the solution thoroughly to ensure homogeneity [3].

Serial Dilution Protocol

Serial dilution involves sequentially diluting a solution to achieve a wide range of concentrations, which is common for creating standard curves or in immunoassays [1].

Pre-Planning

- Determine Dilution Factor: Decide the constant factor for each dilution step (e.g., 1:10).

- Plan Number of Tubes: Determine the number of dilution tubes needed.

Workflow Diagram for a 1:10 Serial Dilution

The following diagram illustrates the process of creating a serial dilution with a 10-fold dilution factor at each step.

Procedure Notes

- Consistent Volumes: For accuracy, use consistent and precise volumes at each step.

- Fresh Tips: Use a fresh pipette tip for each transfer to prevent carryover of a highly concentrated solution.

- Thorough Mixing: Mix each tube thoroughly before taking an aliquot for the next dilution [1].

Online Calculator Tools

For convenience and to verify manual calculations, you can use these online tools:

- VectorBuilder Dilution Calculator: Calculates the volume of stock solution needed to achieve a desired concentration and volume [1].

- AAT Bioquest Dilution Calculator: Solves for any missing value in the M₁V₁ = M₂V₂ equation [2].

- PlanetCalc Dilution Solver: Can solve various types of dilution and mixing problems [3].

Quality Control and Best Practices

- Documentation: Record all calculations, lot numbers, and preparation details in your lab notebook.

- Verification: Where possible, verify the concentration of critical solutions using a method like spectrophotometry.

- Stability: Be aware of the chemical stability of your compound in both stock and working solutions, and adhere to appropriate storage conditions (e.g., -20°C).

References

Compound Profile and Quantitative Data

ON 146040 represents a first-in-class dual PI3K and BCR-ABL inhibitor. It is a small molecule with the molecular formula C₂₄H₂₃N₇O₃S and a molecular weight of 489.55 g/mol [1].

Table 1: In vitro Biochemical Inhibitory Profile of this compound [1]

| Target | IC₅₀ Value | Inhibition Specificity |

|---|---|---|

| PI3Kα | 14 nM | Primary Target |

| PI3Kδ | 20 nM | Primary Target |

| Abl1 | < 150 nM | Primary Target (incl. some mutants) |

| PI3Kγ | 1 μM | ~70x less potent vs. PI3Kα |

| PI3Kβ | 3 μM | ~200x less potent vs. PI3Kα |

| Abl1 (T315I mutant) | Not Active | Notable exception |

Table 2: Cellular Anti-Proliferative Activity of this compound [1] Note: IC₅₀ values are representative and may vary by cell line.

| Assay Type | Cell Line / Context | Key Finding / IC₅₀ Range |

|---|---|---|

| Anti-proliferative | Hematologic tumor cells (e.g., leukemia, myeloma) | 150 nM to 1,000 nM |

| Mechanistic | Leukemia and myeloma cells | Downregulation of STAT3 and STAT5 phosphorylation |

Experimental Protocols

The following protocols summarize key methodologies used to characterize this compound's in vitro activity.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins [1].

- Reagent Preparation: Prepare a solution of this compound in DMSO at a stock concentration of 10 mM. Serially dilute the compound to create a concentration gradient. Prepare reaction buffers, ATP, and substrate specific to the kinase being tested (e.g., PI3K or Abl1).

- Assay Setup: In a reaction plate, combine the kinase enzyme, this compound at various concentrations, ATP, and the substrate. Include a negative control (no inhibitor) and a positive control (a known inhibitor for the kinase).

- Incubation and Detection: Allow the kinase reaction to proceed for a specified period at 30°C. Detection methods vary based on the kinase; for PI3K, this often involves measuring the conversion of PIP₂ to PIP3.

- Data Analysis: Quantify the signal for each reaction. Plot the percentage of kinase activity remaining against the log of this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

Protocol 2: Assessment of Anti-Proliferative Activity in Hematologic Tumor Cells

This protocol evaluates the potency of this compound in killing cancer cells in culture [1].

- Cell Culture: Maintain relevant hematologic tumor cell lines (e.g., leukemia, myeloma) in appropriate media supplemented with serum under standard conditions (37°C, 5% CO₂).

- Compound Treatment: Seed cells into multi-well plates. The following day, treat the cells with a range of concentrations of this compound (e.g., from 100 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as in treated wells).

- Incubation: Incubate the cells with the compound for 48-72 hours.

- Viability Measurement: Assess cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity as a surrogate for cell number.

- IC₅₀ Calculation: Normalize the viability readings to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Analysis of Downstream Signaling by Immunoblotting

This protocol confirms the mechanism of action by examining the effect of this compound on key signaling pathways [1].

- Cell Treatment and Lysis: Treat target cells (e.g., leukemia cells) with a predetermined IC₅₀ concentration of this compound or vehicle control for a set time (e.g., 4-24 hours). Wash the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.

- Membrane Transfer and Blocking: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

- Antibody Incubation: Incubate the membrane with specific primary antibodies against phospho-STAT3, phospho-STAT5, and corresponding total proteins (e.g., total STAT3, total STAT5), as well as a loading control like GAPDH or β-actin. Then, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Signal Detection and Analysis: Develop the blot using enhanced chemiluminescence (ECL) reagent and visualize the bands using a chemiluminescence imager. A reduction in the intensity of phospho-STAT3 and phospho-STAT5 bands in the treated sample compared to the control indicates successful pathway inhibition by this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its in vitro assessment.

Diagram 1: this compound inhibits PI3Kα/δ and Abl1, disrupting STAT3/5 signaling to curb cancer cell proliferation and survival [1].

Diagram 2: A logical workflow for the comprehensive in vitro evaluation of this compound activity [1].

Key Considerations for Researchers

- Specificity: this compound demonstrates high selectivity for PI3Kα and PI3Kδ over the β and γ isoforms, and also potently inhibits wild-type and most mutant forms of Abl1, though not the T315I mutant [1].

- Solubility and Storage: The compound is soluble in DMSO (up to 25 mg/mL). For stability, stock solutions should be stored at -80°C for up to 6 months or -20°C for one month, protected from light. Avoid repeated freeze-thaw cycles [1].

- Positive Control: Including a positive control, such as a known PI3K inhibitor (e.g., Wortmannin) or Abl1 inhibitor (e.g., Imatinib), in your assays is recommended to validate experimental conditions [1].

References

Biological Activity and Research Applications

ON 146040 is a small molecule recognized for its dual inhibitory action, primarily investigated in hematologic tumor research [1] [2] [3]. It simultaneously targets key oncogenic pathways, making it a valuable tool for studying complex signaling networks in cancer biology [1] [4].

Mechanism of Action: this compound primarily functions as a potent inhibitor of the PI3Kα and PI3Kδ isoforms, with half-maximal inhibitory concentration (IC50) values in the nanomolar range [1] [2] [3]. It also effectively inhibits Abl1 kinase and several of its mutant forms, including the BCR-ABL fusion oncoprotein [1] [4]. By targeting these upstream activators, this compound disrupts the phosphorylation and activation of downstream effectors STAT3 and STAT5, which are crucial for cell survival and proliferation in certain cancers [1] [2] [4].

Primary Research Applications: Its main application is in the study of hematological malignancies, such as leukemia and myeloma [1] [4]. Researchers use it to investigate the crosstalk between the PI3K and BCR-ABL signaling pathways and to explore strategies for overcoming resistance to single-target therapies [1].

Quantitative Biochemical Profiling

The table below summarizes the key inhibitory profile of this compound against its primary targets, which forms the basis for its use in experimental design.

Table 1: Inhibitory Profile (IC50) of this compound

| Target | IC50 Value | Significance in Research |

|---|---|---|

| PI3Kα | 14 nM [1] [2] [3] | Key for studying the role of the PI3K-AKT pathway in cell growth, survival, and metabolism [4]. |

| PI3Kδ | 20 nM [1] [2] [3] | Important for immunological studies and B-cell malignancies. |

| Abl1 | < 150 nM [1] [4] [3] | Critical for researching BCR-ABL driven cancers like chronic myeloid leukemia (CML). |

| PI3Kγ | 1 μM [1] [3] | Demonstrates selectivity over this isoform. |

| PI3Kβ | 3 μM [1] [3] | Demonstrates selectivity over this isoform. |

Experimental Protocols

In Vitro Cell-Based Assays

This protocol outlines the use of this compound to assess its cytotoxic effects and impact on signaling pathways in hematologic tumor cell lines.

Objective: To determine the anti-proliferative efficacy of this compound and analyze its effect on STAT3/STAT5 phosphorylation in leukemia or myeloma cells.

Materials:

- This compound (e.g., from MedChemExpress, Cat. No. HY-12338 [1])

- Hematologic tumor cell lines (e.g., leukemia, myeloma)

- Cell culture media and reagents

- DMSO (for compound reconstitution)

- MTT, CCK-8, or similar cell viability assay kit

- Antibodies for phospho-STAT3, total STAT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH)

- Western blot equipment

Procedure:

- Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10-25 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light [1] [2].

- Cell Treatment: Culture cells in standard conditions. Treat cells with a concentration range of this compound (e.g., 150 nM to 1000 nM) based on its reported IC50 in cells [1] [4]. Include a vehicle control (DMSO at the same dilution as treated groups).

- Viability Assay: After 48-72 hours of treatment, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions. Calculate the IC50 value using appropriate statistical software.

- Western Blot Analysis: Treat cells with an effective concentration of this compound (e.g., ~500 nM) for a shorter duration (e.g., 6-24 hours). Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with phospho-specific and total antibodies to detect changes in STAT3 and STAT5 phosphorylation [1].